REACTION_CXSMILES
|
N.[N+:2]([C:5]1[C:6](=[O:12])[NH:7][C:8](=[O:11])[NH:9][CH:10]=1)([O-])=O>O>[NH2:2][C:5]1[C:6](=[O:12])[NH:7][C:8](=[O:11])[NH:9][CH:10]=1
|
Name
|
|
Quantity
|
116.1 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
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Name
|
Na2S2O2
|
Quantity
|
860 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2.871 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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75 °C
|
Type
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CUSTOM
|
Details
|
The resulting solution was stirred for 3 h (hours) at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 5-L 4-necked round-bottom flask were placed
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to 15° C. with an ice/water bath
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
This resulted in 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione 1 as a yellow solid (see Scheme 1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |